5-Bromo-2-chloro-1-methylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloro-1-methylbenzimidazole consists of a benzimidazole core with bromine and chlorine substituents. The molecular weight is 245.5.Scientific Research Applications
Organic Synthesis Intermediate
This compound serves as an intermediate in organic synthesis . It can be used in the preparation of various other compounds, contributing to the diversity and complexity of organic molecules.
Pharmaceutical Intermediate
“5-Bromo-2-chloro-1-methylbenzimidazole” can be used as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds, potentially contributing to the development of new drugs or therapies.
Laboratory Research
This compound is often used in laboratory research . Its unique structure and properties can make it a valuable tool in understanding chemical reactions and molecular interactions.
Chemical Industry
In the chemical industry, this compound can be used in the production process of various chemicals . Its reactivity and stability can be advantageous in industrial settings.
Future Directions
Benzimidazole and its derivatives have been highlighted in recent reports for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . This suggests that 5-Bromo-2-chloro-1-methylbenzimidazole and similar compounds may have potential for future research and development in these areas.
Mechanism of Action
Target of Action
5-Bromo-2-chloro-1-methylbenzimidazole is a key intermediate in the synthesis of a family of promising Sodium-Glucose Transporter 2 (SGLT2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes. They work by preventing the reabsorption of glucose in the kidneys, thereby promoting the excretion of glucose in the urine and ultimately lowering blood glucose levels .
Mode of Action
Benzimidazoles, a class of compounds to which it belongs, have been reported to act as corrosion inhibitors . They form a protective film on the metal surface, preventing reactions at the metal-solution interface
Biochemical Pathways
As a key intermediate in the synthesis of sglt2 inhibitors, it can be inferred that it plays a role in the biochemical pathways related to glucose metabolism .
Result of Action
As a key intermediate in the synthesis of sglt2 inhibitors, it can be inferred that it contributes to the overall therapeutic effects of these drugs, which include lowering blood glucose levels .
properties
IUPAC Name |
5-bromo-2-chloro-1-methylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGSQFLDEHSMGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.